Ethyl 3-(bromomethyl)-4-methoxybenzoate

Description

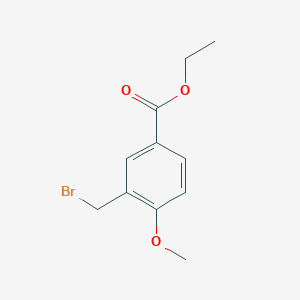

Ethyl 3-(bromomethyl)-4-methoxybenzoate (CAS 60079-82-7) is an aromatic ester featuring a bromomethyl (–CH₂Br) substituent at position 3 and a methoxy (–OCH₃) group at position 4 on the benzene ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitution reactions . Its molecular formula is C₁₁H₁₃BrO₃, with a molar mass of 285.13 g/mol (calculated).

Properties

IUPAC Name |

ethyl 3-(bromomethyl)-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-15-11(13)8-4-5-10(14-2)9(6-8)7-12/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJNNYGEFOVHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(bromomethyl)-4-methoxybenzoate typically involves the bromination of ethyl 4-methoxybenzoate. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the benzylic position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(bromomethyl)-4-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of 3-(bromomethyl)-4-methoxybenzoic acid.

Reduction: Formation of 3-(bromomethyl)-4-methoxybenzyl alcohol.

Scientific Research Applications

Ethyl 3-(bromomethyl)-4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(bromomethyl)-4-methoxybenzoate depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance, stabilizing intermediates and transition states.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Substituent Effects

a. Methyl 3-(Bromomethyl)-4-Methoxybenzoate (CAS 142031-88-7)

- Structure : Differs by replacing the ethyl ester (–CO₂Et) with a methyl ester (–CO₂Me).

- Impact: The methyl ester reduces steric hindrance and slightly increases electrophilicity compared to the ethyl analog. However, the ethyl group in the parent compound may enhance solubility in non-polar solvents .

- Synthetic Relevance : Methyl esters are often intermediates in hydrolysis reactions to carboxylic acids, whereas ethyl esters are more stable under basic conditions .

b. Ethyl 4-(Bromomethyl)-3-Methoxybenzoate (Hypothetical)

- Structure : Bromomethyl and methoxy groups swapped (positions 3 and 4).

- Impact: Positional isomerism alters electronic distribution.

Halogen-Substituted Analogs

a. Ethyl 3-Bromo-4-Methoxybenzoate (CAS 60079-82-7)

- Structure : Bromine directly attached to the aromatic ring (C–Br bond) instead of a bromomethyl (–CH₂Br) group.

- Impact : The C–Br bond in this analog is less reactive toward nucleophilic substitution compared to the benzylic bromine in the parent compound. This reduces utility in alkylation reactions but increases stability under thermal conditions .

b. Ethyl 3-(Chloromethyl)-4-Methoxybenzoate

- Structure : Chlorine replaces bromine in the bromomethyl group.

- Impact : The lower electronegativity and larger atomic radius of bromine make the parent compound more reactive in SN2 reactions compared to the chloro analog. However, the chloro derivative may exhibit better stability in aqueous environments .

Functional Group Modifications

a. Ethyl 4-Methoxybenzoate (CAS 94-30-4)

- Structure : Lacks the bromomethyl group at position 3.

- The parent compound’s bromomethyl group broadens its synthetic versatility .

b. Ethyl 3-(Bromomethyl)-4-Hydroxybenzoate (CAS 37470-58-9)

- Structure : Replaces methoxy (–OCH₃) with hydroxyl (–OH) at position 4.

- Impact : The hydroxyl group introduces hydrogen bonding capacity, increasing solubility in polar solvents. However, the acidic proton may complicate reactions under basic conditions, unlike the more stable methoxy group in the parent compound .

Multi-Substituted Derivatives

a. Ethyl 3-Bromo-2-(Bromomethyl)-6-Hydroxy-4-Methoxybenzoate (CAS 58137-74-9)

Physicochemical and Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.